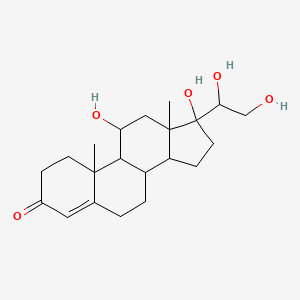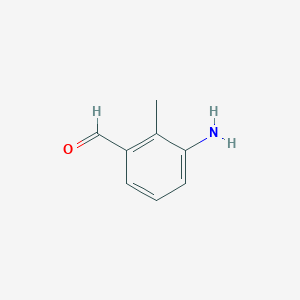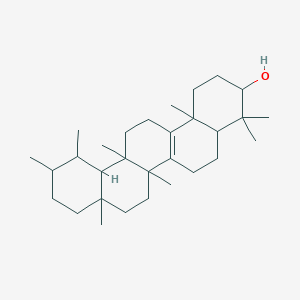
Reichstein's substance E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Reichstein’s substance E can be synthesized through several chemical pathways. One common method involves the hydrogenation of D-glucose to D-sorbitol, followed by microbial oxidation or fermentation of sorbitol to L-sorbose using acetobacter . Another method involves the chemical transformation of plant steroids such as diosgenin, ergosterol, and stigmasterol .
Industrial Production Methods: Industrial production of Reichstein’s substance E often involves the use of microbial biotransformation processes. These processes utilize microorganisms to convert precursor compounds into the desired steroid hormone. This method is advantageous due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Reichstein’s substance E undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. The reduction of the Δ4-3-ketone and oxidation of the 11β-hydroxyl group are two principal metabolic reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving Reichstein’s substance E include hydrogen gas for hydrogenation, nickel as a catalyst, and acetobacter for microbial oxidation . The reactions typically occur under high temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of Reichstein’s substance E include cortisone and hydrocortisone. These products are significant due to their therapeutic properties and applications in medicine .
Applications De Recherche Scientifique
Reichstein’s substance E has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various steroid hormones. In biology, it is studied for its role in metabolic and immune response pathways. In medicine, it is used in the treatment of adrenal insufficiency and as an anti-inflammatory agent . Industrially, it is utilized in the production of corticosteroids, which are essential for various pharmaceutical applications .
Mécanisme D'action
Reichstein’s substance E exerts its effects by interacting with specific molecular targets and pathways in the body. It is converted in the liver to its active metabolite, hydrocortisone, which then binds to glucocorticoid receptors. This binding initiates a cascade of molecular events that regulate gene expression and modulate immune response, metabolism, and stress response .
Comparaison Avec Des Composés Similaires
Reichstein’s substance E is similar to other corticosteroids such as cortisone, hydrocortisone, and 11-deoxycortisol. it is unique in its specific metabolic pathways and the particular physiological effects it mediates . The table below provides a comparison of Reichstein’s substance E with similar compounds:
| Compound | Similarity | Unique Features |
|---|---|---|
| Cortisone | Precursor to hydrocortisone | Used in replacement therapy for adrenal insufficiency |
| Hydrocortisone | Active metabolite of cortisone | Binds to glucocorticoid receptors |
| 11-Deoxycortisol | Intermediate in cortisol synthesis | Involved in the regulation of blood pressure |
Reichstein’s substance E stands out due to its specific role in the metabolic pathways and its unique therapeutic applications.
Propriétés
IUPAC Name |
17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)

![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)



![3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)
![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)
![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)



![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)

